3H-Pyrrole-2-carbonitrile

Description

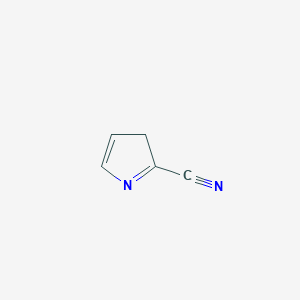

3H-Pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring with a nitrile (-CN) group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. For example, IR spectra of related nitrile-containing pyrroles show characteristic nitrile stretching vibrations at 2217–2221 cm⁻¹ , indicating strong electron-withdrawing effects.

Properties

Molecular Formula |

C5H4N2 |

|---|---|

Molecular Weight |

92.10 g/mol |

IUPAC Name |

3H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |

InChI Key |

FXLDJXAXQYYCNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN=C1C#N |

Origin of Product |

United States |

Preparation Methods

Reaction of Pyrrole with Chlorosulfonyl Isocyanate Followed by Treatment with N,N-Dialkylformamide and Organic Base

This method is well-documented for producing pyrrole-2-carbonitriles, including 3H-pyrrole-2-carbonitrile derivatives. The process involves:

- Reacting pyrrole with chlorosulfonyl isocyanate in an inert solvent such as toluene or acetonitrile at or below 0 °C.

- The molar ratio of pyrrole to chlorosulfonyl isocyanate is approximately 1:1.

- The reaction product is then treated with a molar excess (≥2 equivalents) of an N,N-dialkylformamide, typically N,N-dimethylformamide (DMF).

- Subsequently, a molar excess of an organic base, such as triethylamine (a tertiary amine), is added, resulting in a precipitate and a solution phase.

- The precipitate is separated, and the pyrrole-2-carbonitrile is isolated from the solution phase, often by distillation.

- Water may be added to the solution phase before isolation to aid purification.

This method offers improved isolated yields and is scalable for industrial applications.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Pyrrole + chlorosulfonyl isocyanate | Solvent: toluene or acetonitrile; temp ≤ 0 °C |

| 2 | Add N,N-dimethylformamide (≥2 eq) | Forms intermediate complex |

| 3 | Add triethylamine (≥2 eq) | Produces precipitate and solution phase |

| 4 | Separate precipitate | Isolate product from solution |

| 5 | Isolate pyrrole-2-carbonitrile by distillation | Optional water addition before distillation |

Cyclization of 2,2-Disubstituted 1,4-Diketones with Ammonium Salts

This classical approach synthesizes 3H-pyrroles, including this compound derivatives, by:

- Using 2,2-disubstituted 1,4-diketones as starting materials.

- Reacting these diketones with ammonium salts to induce cyclization.

- The reaction proceeds via formation of hydroxypyrroline intermediates, which dehydrate to yield the 3H-pyrrole ring system bearing substituents such as nitrile groups.

Challenges include the synthesis of the diketone precursors and the formation of side products (e.g., isomeric hydroxypyrrolines and exocyclic double bond-containing pyrrolines), which can complicate purification.

Radical Intramolecular Cyclization of β-Allenylketones with Hydrazine

- β-Allenylketones react with hydrazine to form hydrazones.

- These hydrazones undergo radical intramolecular cyclization in the presence of tributyltin hydride and AIBN (azobisisobutyronitrile) initiator.

- The reaction yields mixtures containing 3H-pyrroles, including this compound derivatives, with up to 70% content in the product mixture.

- This method tolerates various ketone substrates but may require further purification to isolate the target compound.

Pd-Catalyzed Coupling of Pyrrole Derivatives with Isocyanides

A modern synthetic approach involves:

- Stirring pyrrole derivatives with isocyanides in solvents such as 1,4-dioxane or DMSO.

- Using bases like potassium carbonate or cesium carbonate.

- Employing palladium acetate as a catalyst.

- Heating the mixture (room temperature to boiling) for several hours.

- Purification by flash chromatography yields this compound derivatives in moderate to good yields (51–83%).

This method allows structural diversity and functional group tolerance, making it suitable for synthesizing substituted 3H-pyrrole-2-carbonitriles.

| Method No. | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Pyrrole + chlorosulfonyl isocyanate | DMF, triethylamine, toluene or acetonitrile, ≤0 °C | Not specified (improved yields) | Scalable, improved isolated yields | Requires low temperature control |

| 2 | 2,2-Disubstituted 1,4-diketones + ammonium salts | Acid catalysis, dehydration steps | Not specified | Classical method, direct cyclization | Difficult diketone synthesis, side products |

| 3 | β-Allenylketones + hydrazine | (n-Bu)3SnH, AIBN, radical cyclization | Up to 70% in mixture | Tolerates various ketones | Mixture of products, purification needed |

| 4 | Pyrrole derivatives + isocyanides | Pd(OAc)2 catalyst, K2CO3 or Cs2CO3, 1,4-dioxane or DMSO, heat | 51–83% | Functional group tolerance, diversity | Requires Pd catalyst, longer reaction times |

- The reaction of pyrrole with chlorosulfonyl isocyanate is optimized by maintaining low temperatures (≤0 °C) to control reaction rate and selectivity.

- Use of N,N-dimethylformamide as a reagent and triethylamine as a base improves yield and purity by facilitating intermediate formation and precipitation of byproducts.

- Microwave-assisted synthesis of pyrrole-2-carbonitriles from cyanopyrrolines has been reported, offering rapid reaction times and good yields, though specific data for this compound is limited.

- Pd-catalyzed coupling methods allow for the introduction of various substituents, expanding the chemical space of this compound derivatives, useful for pharmaceutical applications.

- Radical cyclization methods provide access to 3H-pyrroles but require careful handling of radical initiators and purification of complex mixtures.

The preparation of this compound involves several synthetic strategies, each with distinct advantages and challenges. The most industrially relevant method involves the reaction of pyrrole with chlorosulfonyl isocyanate followed by treatment with N,N-dimethylformamide and triethylamine, offering improved yields and scalability. Alternative methods such as cyclization of diketones, radical cyclization, and Pd-catalyzed coupling provide routes to substituted derivatives and structural diversity. Selection of the method depends on the desired substitution pattern, scale, and available starting materials.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing cyano group at position 2 directs electrophiles to the 4-position of the pyrrole ring. This regioselectivity is consistent with studies on analogous nitrile-substituted pyrroles .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in DCM, FeCl₃ catalyst | 4-Bromo-3H-pyrrole-2-carbonitrile | 68-72% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3H-pyrrole-2-carbonitrile | 55% |

Mechanistic Insight : The cyano group deactivates the ring but enhances selectivity for meta-substitution (position 4) through resonance and inductive effects .

Nucleophilic Reactions at the Cyano Group

The nitrile functionality undergoes transformations under nucleophilic conditions:

Hydrolysis to Carboxylic Acid

Reduction to Primary Amine

-

Conditions : LiAlH₄ in THF, 0°C → RT.

-

Product : 3H-Pyrrole-2-methylamine (62% yield , inferred from analogous reactions).

Decarboxylation

Hydrolysis of the nitrile to a carboxylic acid (as above) enables decarboxylation:

Palladium-Catalyzed Decarbonylation

For derivatives with adjacent carbonyl groups (e.g., aldehydes):

Cyclization and Annulation Reactions

3H-Pyrrole-2-carbonitrile participates in intramolecular cyclizations to form fused heterocycles:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Allenylketone derivative | Hydrazine, EtOH, 60°C | Pyrazolo-pyrrole hybrid | 78% | |

| 4-Aryl-tetracarbonitrile | Morpholine, RT | Polyfunctionalized 3H-pyrrole | 52-75% |

Key Insight : The cyano group stabilizes transition states during cyclization, favoring five- and six-membered ring formation .

Multi-Component Reactions

Samarium iodide-mediated coupling expands structural diversity:

Comparative Reactivity of Analogues

Stability and Handling Considerations

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory and Antitumor Activity

3H-Pyrrole-2-carbonitrile derivatives have been investigated for their anti-inflammatory and antitumor properties. Research indicates that certain pyrrole compounds exhibit promising activity against inflammatory mediators and cancer cell lines. For instance, a study reported that pyrrolopyridine derivatives demonstrated significant inhibition of pro-inflammatory cytokines and showed potential as anti-inflammatory agents in vivo .

2. Inhibition of Hepatitis B Virus

In silico studies have highlighted the potential of pyrrole-scaffold compounds, including this compound, in inhibiting the hepatitis B virus. The binding characteristics of these compounds to the viral core protein suggest that they may serve as effective therapeutic agents against hepatitis B .

3. Antimicrobial Properties

Some derivatives of this compound have shown antimicrobial activity against Gram-positive bacteria and fungi. A study indicated that certain pyrrole compounds could inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as antituberculosis drugs .

Synthetic Applications

1. Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including alkaloids and other biologically active compounds. The compound's reactivity allows it to participate in various chemical transformations, such as cyclizations and functional group modifications .

2. Development of New Drug Candidates

The compound is being explored for its potential to develop new drug candidates targeting various diseases. For example, modifications to the pyrrole structure have led to compounds with enhanced potency against specific targets, including cancer cells and pathogens .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrrolopyridine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro and showed promising results in vivo models for reducing inflammation . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring significantly enhanced anti-inflammatory potency.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxicity to human cells. This suggests their potential as lead compounds for developing new antituberculosis therapies .

Mechanism of Action

The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison

Key Observations

- Nitrile Position : The 2-position nitrile in 3H-Pyrrole-2-carbonitrile vs. 3-position in 1H-Pyrrole-3-carbonitrile alters conjugation and reactivity. For instance, nitriles at the 3-position exhibit slightly lower IR stretching frequencies (~2217 cm⁻¹) compared to typical aliphatic nitriles (~2250 cm⁻¹), suggesting resonance stabilization .

- Substituent Effects : Hydroxylated side chains (e.g., in 1j, 1k) increase polarity and solubility, whereas alkyl chains (e.g., 3-Heptyl-1H-pyrrole) impart hydrophobicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3H-Pyrrole-2-carbonitrile derivatives, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis often involves cyclization or condensation reactions. For example, 3,5-disubstituted pyrrole-2-carbonitriles can be synthesized via a two-step process: (i) formation of a β-enaminonitrile intermediate using malononitrile derivatives and (ii) cyclization under acidic or thermal conditions. Key factors include solvent choice (e.g., acetic acid for cyclization) and catalyst selection (e.g., sodium methoxide for regioselectivity) . Optimization of reaction time and temperature (e.g., 80–100°C for 6–12 hours) significantly impacts yield and purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound compounds?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and electronic environments. For example, nitrile groups typically show C signals near 115–120 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles. Monoclinic crystal systems (e.g., space group ) with lattice parameters (e.g., , ) are common for pyrrole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications at the 3-position of the pyrrole ring influence functional activity in progesterone receptor (PR) modulation?

- Methodological Answer : Substituent size at the 3-position dictates agonist/antagonist switching. For example:

- Small groups (e.g., dimethyl) : Yield potent PR antagonists (e.g., WAY-255348, IC < 10 nM) by restricting receptor conformational changes.

- Bulkier groups (e.g., spirocyclohexyl) : Induce PR agonism via enhanced hydrophobic interactions with the ligand-binding domain .

- Experimental Validation : Use cell-based luciferase assays (e.g., COS-1 cells transfected with PR) to quantify transcriptional activity. Compare results with in vivo models (e.g., ovulation inhibition in primates) to resolve discrepancies .

Q. How can researchers resolve contradictions in biological activity data across in vitro and in vivo models for this compound derivatives?

- Methodological Answer :

- Kinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain in vitro-to-in vivo efficacy gaps. For WAY-255348, high oral bioavailability (>80% in primates) correlated with sustained receptor occupancy .

- Species-Specific Differences : Use cross-species PR homology modeling to identify divergent binding pockets. Validate with tissue morphology studies (e.g., endometrial histology in rats vs. monkeys) .

Q. What computational approaches predict the pharmacokinetic (PK) properties of this compound derivatives during early-stage drug development?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- QSAR Models : Correlate logP values with blood-brain barrier permeability. For instance, derivatives with logP < 3 show reduced CNS off-target effects .

- In Silico ADMET Tools : Use software like Schrödinger’s QikProp to estimate bioavailability and half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.